TAO Kinase Inhibitor 2 vs. Compound 43: Potency and Isoform Target Coverage Differences
TAO Kinase inhibitor 2 (Example 49) demonstrates a markedly different potency window compared to Compound 43 (TAO Kinase inhibitor 1) against TAO family kinases. While TAO Kinase inhibitor 2 has a reported IC50 range of 50–500 nM for TAO kinase inhibition , Compound 43 potently inhibits TAOK1 and TAOK2 with IC50 values of 11 nM and 15 nM, respectively . This 5- to 50-fold difference in potency translates to distinct effective concentration ranges in cellular assays, where Compound 43 achieves robust anti-proliferative effects at 10 µM , whereas the higher IC50 of TAO Kinase inhibitor 2 suggests a requirement for different dosing or may enable studies where partial TAO kinase inhibition is desired.
| Evidence Dimension | TAO Kinase Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 50–500 nM (TAO kinase) |
| Comparator Or Baseline | Compound 43 (TAO Kinase inhibitor 1): IC50 = 11 nM (TAOK1), 15 nM (TAOK2) |
| Quantified Difference | 5- to 50-fold less potent than Compound 43 |
| Conditions | Biochemical kinase assay (reported by commercial vendor datasheets) |
Why This Matters
This potency differential defines the appropriate concentration range for experiments and directly impacts the choice of inhibitor for studies requiring either high-efficacy target engagement or partial inhibition.
